Product packaging for Fmoc-Sieber-PS resin(Cat. No.:CAS No. 915706-90-0)

Fmoc-Sieber-PS resin

Cat. No.: B2769260
CAS No.: 915706-90-0
M. Wt: 539.631
InChI Key: RDRBIXSNGAYLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Sieber-PS Resin is a super acid-labile solid support based on a xanthenyl (Sieber) linker, specifically designed for the solid-phase synthesis of C-terminal peptide amides. Its primary research value lies in the exceptionally mild cleavage conditions (1-2% trifluoroacetic acid in dichloromethane) required to release the final peptide from the support, thereby preserving acid-sensitive side-chain protecting groups and enabling the production of partially protected peptide fragments for convergent synthesis. This characteristic also makes it ideal for synthesizing peptides containing acid-sensitive modifications. Furthermore, the Sieber linker is less sterically hindered compared to other linkers like the Rink handle, facilitating higher coupling yields, especially when attaching bulky amino acid building blocks. The resin is supplied with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group pre-attached, ready for direct use in standard Fmoc-based peptide synthesis protocols. It is typically available with a loading capacity of 0.6-0.8 milliequivalents per gram and a particle size of 100-200 mesh, and should be stored at 0-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H29NO4 B2769260 Fmoc-Sieber-PS resin CAS No. 915706-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBIXSNGAYLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamentals of Fmoc Sieber Ps Resin Design and Functionality

Polystyrene (PS) as a Core Polymeric Support.peptide.comsigmaaldrich.com

Polystyrene is the most prevalently used core matrix in solid-phase peptide synthesis. peptide.com Its popularity is due to its excellent chemical stability and mechanical robustness, which are essential for the multiple steps of washing and reaction cycles involved in SPPS. sigmaaldrich.comrsc.org The solid nature of the polystyrene support simplifies the purification process, as excess reagents and byproducts can be easily washed away while the growing peptide chain remains attached to the insoluble resin. rsc.org

Cross-linking in Polystyrene Resins.peptide.comiris-biotech.de

Polystyrene resins are typically prepared through the radical polymerization of styrene, with divinylbenzene (B73037) (DVB) added as a cross-linking agent to create a three-dimensional polymer network. iris-biotech.de The degree of cross-linking, usually 1% or 2% DVB, is a critical parameter that influences the resin's physical properties. peptide.com While insoluble in common solvents, these cross-linked polystyrene beads swell when solvated by aprotic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). peptide.com The extent of swelling is inversely proportional to the cross-linking percentage; for instance, a 1% DVB cross-linked resin swells more (4 to 6 times its original volume in DCM) than a 2% DVB cross-linked resin (2 to 4 times its original volume in DCM). peptide.comiris-biotech.de This swelling is crucial as it affects the diffusion of reagents into the resin matrix, thereby influencing reaction kinetics. iris-biotech.de

Resin Cross-linkingSwelling Factor in DCM
1% DVB4-6x
2% DVB2-4x

This table illustrates the typical swelling factors for polystyrene resins with different percentages of divinylbenzene (DVB) cross-linking when placed in dichloromethane (DCM).

Alternative cross-linkers, such as diethylene glycol dimethacrylate (DEG), have been developed to enhance the performance of polystyrene resins, particularly for synthesizing challenging hydrophobic or bulky peptides. rsc.orgrsc.org DEG-crosslinked PS resins exhibit reduced hydrophobicity and increased flexibility, leading to higher purities and yields compared to traditional DVB-PS resins. rsc.orgresearchgate.net

Influence of Polystyrene Matrix on Synthetic Processes.sigmaaldrich.combiotage.com

The hydrophobic nature of the polystyrene matrix can significantly impact the synthesis of certain peptides. sigmaaldrich.combiotage.com As the peptide chain elongates, there is an increased tendency for it to form secondary structures and aggregate. sigmaaldrich.com The hydrophobic environment of the polystyrene resin can amplify this aggregation, making the synthesis of large or hydrophobic peptides particularly difficult and often resulting in a mixture of deletion sequences and incomplete fragments. sigmaaldrich.com To mitigate these issues, resins with more hydrophilic backbones, such as those based on polyethylene (B3416737) glycol (PEG), have been developed. biotage.comcas.cn These PEG-based resins, or PEG-grafted polystyrene resins, provide a more hydrophilic environment that can help to minimize peptide aggregation and improve synthetic outcomes. sigmaaldrich.comcas.cn The choice of the core polymer is therefore a critical consideration that depends on the specific properties of the peptide being synthesized.

The Sieber Linker (Xanthenyl Linker).amerigoscientific.comrapp-polymere.comunits.it

The Sieber linker, also known as the xanthenyl linker, is a critical component of the Fmoc-Sieber-PS resin, enabling the synthesis of C-terminal peptide amides. rapp-polymere.comunits.it A key characteristic of the Sieber linker is its high acid lability, which allows for the cleavage of the final peptide from the resin under very mild acidic conditions, often as low as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). amerigoscientific.comrapp-polymere.comgoogle.com This feature makes it particularly suitable for the synthesis of protected peptide fragments, where the acid-labile side-chain protecting groups remain intact during cleavage. sigmaaldrich.comiris-biotech.de

Chemical Architecture of the Sieber Linker.google.comscbt.com

The Sieber linker is based on a xanthenyl chemical structure. google.com Specifically, it is often referred to as 9-Fmoc-aminoxanthen-3-yloxy polystyrene resin. chemimpex.com The core of the linker is the tricyclic xanthene system. units.it This structure is designed to be highly sensitive to acid, facilitating the release of the synthesized peptide amide. oup.com The general structure is omega-(9-(9-fluorenylmethyloxycarbonyl)aminoxanthen-2-oxy)alkanoic acid. google.com

CompoundCAS NumberMolecular FormulaMolecular Weight
Sieber Linker3722-51-8C13H8O3212.2 g/mol

This table provides key chemical data for the core Sieber linker molecule. scbt.combiocrick.comfengchengroup.comchembk.com

The Sieber linker is considered less sterically hindered compared to other amide-forming linkers like the Rink amide handle, which can be advantageous when attaching bulky building blocks to the resin, often resulting in higher yields. amerigoscientific.comrapp-polymere.comrapp-polymere.com

Mechanism of Linker Attachment to Polystyrene.rapp-polymere.comgoogle.com

The Sieber amide linker is attached to the polystyrene support via a methyl ether bond. amerigoscientific.comrapp-polymere.com The xanthenyl compound reacts through its side-chain carboxyl group with an amino-functionalized solid support, forming a stable amide linkage. google.com This process typically involves standard coupling methods. google.com Once the linker is attached to the resin, the Fmoc protecting group on the xanthenyl handle is removed, and the first amino acid is coupled to the resulting amino group, forming the initial C-terminal amide bond of the peptide. google.com

Integration of Fmoc Protection with Sieber Linker.google.comsigmaaldrich.comchemimpex.com

The integration of the fluorenylmethyloxycarbonyl (Fmoc) protecting group with the Sieber linker on a polystyrene support creates a powerful tool for solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group serves as a temporary protecting group for the α-amino group of the growing peptide chain. google.com Its key feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in DMF, which allows for its removal without affecting the acid-labile linker or the side-chain protecting groups. biocrick.com

This orthogonal protection scheme is fundamental to the success of Fmoc-based SPPS. google.com The process involves a series of iterative steps:

The Fmoc group is removed from the resin-bound amino acid. google.com

The next Fmoc-protected amino acid is coupled to the newly deprotected amino group. biocrick.com

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled. google.com

The Sieber resin is specifically designed for Fmoc SPPS to produce peptide amides. google.com The high acid sensitivity of the Sieber linker allows for the final cleavage of the peptide from the resin using very mild conditions, such as 1% TFA in DCM. sigmaaldrich.comiris-biotech.de This is particularly advantageous for synthesizing fully protected peptide amides, as the side-chain protecting groups, which are typically more stable to acid, remain intact. sigmaaldrich.comsigmaaldrich.com This allows for the generation of peptide fragments that can be used in subsequent convergent synthesis strategies. iris-biotech.de

Methodological Applications in Solid Phase Organic Synthesis Spos

Synthesis of Protected Peptide Amides

The primary application of Fmoc-Sieber-PS resin is the solid-phase synthesis of C-terminal peptide amides. kilobio.compeptide.com The resin is particularly well-suited for producing peptide amides that retain their acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) after cleavage. google.combiotage.com This is achieved by treating the resin-bound peptide with a dilute solution of trifluoroacetic acid (TFA), typically 1-2% in dichloromethane (B109758) (DCM). rapp-polymere.comiris-biotech.depeptide.com The mildness of these conditions contrasts sharply with the high concentrations of TFA (often 95%) required for cleavage from more acid-stable resins like Rink Amide resin, which simultaneously removes most side-chain protection. google.comsigmaaldrich.com The less sterically hindered nature of the Sieber linker, compared to the Rink amide linker, can also facilitate the attachment of bulky building blocks with higher yields. rapp-polymere.combiotage.com

The ability to produce fully protected peptide amides makes the this compound an ideal platform for fragment condensation strategies. iris-biotech.deiris-biotech.deiris-biotech.dekilobio.com This powerful approach for assembling large or complex proteins involves the synthesis of several individual, protected peptide segments, which are then coupled together in solution or on a solid support. researchgate.netresearchgate.net By using the Sieber resin, chemists can synthesize these peptide amide fragments, cleave them from the support while preserving the orthogonal side-chain protecting groups, and then use them as building blocks for the synthesis of longer peptide chains. google.comnih.gov This convergent synthetic route can overcome challenges associated with long, linear syntheses, such as aggregation and low coupling efficiencies.

The cleavage of protected peptide fragments from Sieber amide resin is a critical step that leverages the linker's high acid sensitivity. sigmaaldrich.com The procedure typically involves repetitive treatments with a solution of 1% TFA in DCM to ensure complete cleavage while minimizing premature loss of side-chain protecting groups. sigmaaldrich.comsigmaaldrich.com The volatility of the DCM/TFA solution necessitates careful handling, often in a sealed vessel, to prevent evaporation and ensure consistent acidic conditions. sigmaaldrich.com After cleavage, the filtrates are combined, and the protected peptide fragment is typically isolated by precipitation with a non-polar solvent like cold ether. peptide.com Recent studies have also explored greener alternatives to the hazardous solvent DCM, demonstrating that solvents like toluene (B28343) and p-xylene (B151628) can be effective for cleaving protected peptide amides from Sieber resin. nih.govnih.gov Research indicates that a reaction time of 120 minutes with 2% TFA in these alternative solvents is sufficient for complete cleavage. nih.gov

Fragment Condensation Strategies

Synthesis of N-Alkyl Amides

Beyond primary peptide amides, the this compound is a valuable tool for the synthesis of C-terminal N-alkyl amides. iris-biotech.deiris-biotech.deiris-biotech.de These secondary amides are important in medicinal chemistry as they can exhibit altered solubility, transport properties, and resistance to enzymatic degradation compared to their primary amide counterparts. oup.com The synthesis is enabled by the chemical reactivity of the xanthenyl amine linker. oup.com

A robust method for preparing N-alkyl amides on Sieber resin involves the on-resin reductive alkylation of the linker itself. iris-biotech.deoup.compeptide.com The synthesis begins with the removal of the N-terminal Fmoc group from the linker using a piperidine (B6355638) solution, exposing the primary amine of the 9-aminoxanthenyl group. peptide.comoup.com This resin-bound primary amine is then reacted with an aldehyde in the presence of a mild acid catalyst, such as glacial acetic acid, to form a Schiff base intermediate. Subsequent reduction of the imine, typically with sodium borohydride, yields a stable, resin-bound secondary amine. oup.com This newly formed N-alkylated linker is then acylated with the first N-Fmoc-protected amino acid of the desired peptide sequence using standard coupling reagents like HATU. oup.comsigmaaldrich.com The peptide chain is then extended using standard Fmoc/tBu protocols. oup.com

Research has shown that the efficiency of the subsequent acylation step can be influenced by the steric bulk of both the N-alkyl group on the resin and the incoming amino acid. oup.com

Table 1: N-acylation efficiencies of various N-Fmoc-amino acids onto resin-bound isobutylamine. Data sourced from research on N-acylation of resin-bound amines. oup.com
N-Fmoc-amino acidAcylation Efficiency (%)
Fmoc-Gly-OH96
Fmoc-Ala-OH95
Fmoc-Phe-OH92
Fmoc-Val-OH81
Fmoc-Aib-OH68

Synthesis of Acid-Sensitive Compounds

The utility of this compound extends beyond peptide synthesis to the broader field of solid-phase organic synthesis, particularly for compounds that are sensitive to acidic conditions. iris-biotech.deiris-biotech.deiris-biotech.de The ability to cleave the final product from the solid support using just 1% TFA in DCM is a significant advantage, as it preserves a wide range of acid-labile functional groups that would be destroyed by the harsher cleavage cocktails required for other resins. rapp-polymere.compeptide.com This makes the Sieber resin a suitable choice for constructing complex small molecules, heterocyclic libraries, and other organic structures that incorporate acid-sensitive moieties.

Targeted Synthesis of Primary Amines

This compound can also be employed for the targeted synthesis of primary amines. iris-biotech.deiris-biotech.deiris-biotech.de In this application, the linker, which is inherently an amine, serves as the precursor to the final product. After a desired organic moiety is assembled on the N-terminus of the deprotected Sieber linker, cleavage from the polystyrene matrix releases the structure as a primary amine. This application leverages the linker not just as an anchoring point but as a core structural component of the final molecule. This approach is valuable in combinatorial chemistry for the generation of libraries of diverse primary amines for screening purposes. peptide.compeptide.com

Application in Peptide and Peptidomimetic Libraries

The this compound is a cornerstone support for the solid-phase synthesis of peptide and peptidomimetic libraries due to its unique cleavage characteristics and versatility. Its primary advantage lies in the high acid lability of the xanthenyl linker, which permits the release of the synthesized compound from the polystyrene (PS) matrix under exceptionally mild conditions. iris-biotech.deiris-biotech.depeptide.compeptide.com Typically, cleavage can be achieved with a solution of just 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). iris-biotech.depeptide.comrapp-polymere.com

This mild cleavage is particularly valuable for producing fully protected peptide amide fragments. peptide.comrapp-polymere.com These protected fragments are crucial building blocks for convergent synthesis strategies, where different segments are synthesized separately and then combined to create larger, more complex peptides or proteins. This approach is highly effective for generating diverse peptide libraries by combining various pre-synthesized fragments.

The utility of this compound extends beyond standard peptides to the creation of peptidomimetic and small molecule libraries. Research has demonstrated its successful application in the combinatorial synthesis of non-peptidic structures, including:

Furan-based libraries : A template-directed approach on the solid phase has utilized the Sieber resin to generate furan (B31954) libraries. iris-biotech.deiris-biotech.de

(RS)-1-aminophosphinic acids : The resin has served as the solid support for the multiple solid-phase synthesis of these peptide mimics. iris-biotech.deiris-biotech.de

N-alkylated secondary carboxyamides : The resin facilitates the synthesis of these modified amides, expanding the chemical diversity of accessible libraries. iris-biotech.deiris-biotech.de

The steric nature of the Sieber linker is another advantageous feature. Compared to other handles like the Rink amide linker, the Sieber linker is less sterically hindered. rapp-polymere.com This allows for more efficient coupling of bulky or sterically demanding building blocks, a common requirement when constructing diverse libraries with unconventional monomers. rapp-polymere.com The introduction of the Sieber linker in 1987 was a significant development for the Fmoc method, specifically enabling the synthesis of protected peptide amides required for advanced library construction. peptide.com

Table 1: Applications of this compound in Library Synthesis

Library Type Key Feature of Resin Utilized Example Application Citation(s)
Protected Peptide Fragments Mild Cleavage (1% TFA) Fragment condensation for long peptides iris-biotech.de, iris-biotech.de, rapp-polymere.com
Furan-based Libraries Versatility in Organic Synthesis Template-directed combinatorial synthesis iris-biotech.de, iris-biotech.de
(RS)-1-aminophosphinic acids Support for Peptidomimetics Multiple solid-phase synthesis iris-biotech.de, iris-biotech.de

Use in Automated Solid-Phase Synthesis

Automated peptide synthesizers perform the recurrent steps of deprotection, washing, coupling, and capping in a programmed sequence. The this compound integrates seamlessly into this workflow. oup.com A typical automated cycle using this resin follows standard Fmoc/tBu procedures. oup.com For instance, a protocol for using the Sieber amide resin in a peptide synthesizer column involves pre-swelling the resin in a solvent like DCM or dimethylformamide (DMF), followed by automated delivery of reagents for the deprotection and coupling steps. oup.com

The deprotection step, which removes the temporary Fmoc group from the N-terminus of the growing chain, is typically performed using a 20% solution of piperidine in DMF, a standard procedure in automated synthesizers. oup.comuci.edu Following deprotection, the synthesizer executes a series of washing steps with DMF to remove excess piperidine and byproducts before introducing the next activated Fmoc-amino acid for the coupling reaction. oup.com The compatibility of the resin and its linker with these standard, repetitive chemical cycles is essential for the reliability and success of automated synthesis. csic.es

Table 2: Typical Cycle in Automated Synthesis using this compound

Step Reagent/Solvent Purpose Citation(s)
1. Swelling Dichloromethane (DCM) or Dimethylformamide (DMF) Prepares the resin for synthesis by solvating the polystyrene matrix. oup.com
2. Fmoc Deprotection 20% Piperidine in DMF Removes the Fmoc protecting group from the N-terminal amino acid. oup.com
3. Washing Dimethylformamide (DMF) Removes residual deprotection reagents and byproducts. oup.com, uci.edu
4. Coupling Activated Fmoc-amino acid, coupling reagents (e.g., HATU, DIPEA) in DMF Forms the new peptide bond by coupling the next amino acid. oup.com

Cleavage Chemistry and Orthogonality Considerations

Selective Cleavage for Protected Fragment Synthesis

A primary application of Fmoc-Sieber-PS resin is the synthesis of C-terminal peptide amides with their side-chain protecting groups fully intact. sigmaaldrich.comsigmaaldrich.comrapp-polymere.comacs.orgglycopep.com This capability is essential for convergent or fragment condensation approaches to synthesizing large or complex proteins. iris-biotech.deacs.orgnih.gov

The principle of orthogonality is central to this strategy. core.ac.ukrsc.org In the context of Fmoc/tBu chemistry, the synthetic scheme relies on three classes of protecting groups with distinct chemical labilities:

The Nα-Fmoc group, which is base-labile (removed by piperidine). peptide.com

The acid-labile side-chain protecting groups (e.g., Boc, tBu, Trityl), which are stable to the piperidine (B6355638) used for Fmoc removal. google.compeptide.com

The hyper-acid-labile Sieber linker, which is cleaved by very dilute acid (e.g., 1% TFA). iris-biotech.deiris-biotech.deiris-biotech.de

This graduated lability allows for the selective cleavage of the finished peptide from the resin support using mild acid, leaving the more robust, acid-labile side-chain protecting groups untouched. sigmaaldrich.comgoogle.com The resulting protected peptide fragment can then be purified and used as a building block for subsequent coupling reactions in solution or on a solid support. acs.org

Minimization of Side Reactions during Cleavage

While the cleavage from Sieber resin is generally clean under mild conditions, careful control is necessary to minimize potential side reactions. sigmaaldrich.comnih.gov The main challenges are preventing the premature removal of side-chain protecting groups and managing residues that are particularly sensitive to acid. sigmaaldrich.comnih.govresearchgate.net

The key to preventing premature deprotection of acid-labile side-chain groups is the precise control of acid concentration and exposure time. sigmaaldrich.com Side-chain protecting groups used in Fmoc SPPS, such as Boc, tBu, and Trityl (Trt), have varying degrees of acid lability. The Trt group, for instance, is among the most acid-sensitive. nih.gov

Strategies to avoid its premature loss include:

Using minimal TFA concentration: Sticking to 1% TFA is critical. sigmaaldrich.comiris-biotech.deiris-biotech.deiris-biotech.de

Controlling reaction time: Repetitive, short treatments (e.g., multiple 2-minute cycles) are preferred over a single, long incubation. sigmaaldrich.com Research has demonstrated that with a 2% TFA solution in DCM, toluene (B28343), or p-xylene (B151628), the Trt group on histidine and asparagine residues remained stable during the cleavage of dipeptides from the Sieber resin. nih.gov

Certain amino acid residues are inherently prone to degradation or modification during acid treatment. Tryptophan (Trp), for example, is susceptible to oxidation and alkylation by carbocations generated during cleavage. thermofisher.com

Effective strategies for managing these residues include:

Use of robust side-chain protection: Employing the Boc protecting group for the indole (B1671886) nitrogen of Tryptophan (i.e., Fmoc-Trp(Boc)-OH) significantly suppresses alkylation side reactions. sigmaaldrich.com

Mild cleavage conditions: The use of 1% TFA for cleavage from Sieber resin is inherently advantageous as it minimizes the generation of reactive cationic species that could modify sensitive residues. sigmaaldrich.comgoogle.com

Avoiding strong acid cocktails: For peptides containing highly sensitive residues, the ability to cleave the product from the Sieber resin without resorting to strong acid cocktails (e.g., 95% TFA with scavengers) is a major benefit, preventing potential degradation. google.comresearchgate.net It has been noted, however, that prolonged exposure to even strong TFA (95%) can cause side reactions involving the ether bond that connects the Sieber linker to the polystyrene resin itself. nih.gov

Performance and Comparative Analysis of Fmoc Sieber Ps Resin

Comparison with Other Amide-Forming Resins

The performance of Fmoc-Sieber-PS resin is best understood through comparison with other widely used resins for peptide amide synthesis.

The Rink Amide resin is one of the most common supports for generating peptide amides via Fmoc-SPPS. biotage.com A key difference lies in their acid lability. Rink Amide resin requires a high concentration of trifluoroacetic acid (TFA), typically 80-95%, for cleavage, which simultaneously removes most standard side-chain protecting groups to yield a fully deprotected peptide amide. google.com In contrast, the Sieber resin is characterized by its "hyper acid-labile" nature. google.com Peptides can be cleaved from Sieber resin using very mild acidic conditions, such as 1-5% TFA in dichloromethane (B109758) (DCM). google.comrapp-polymere.compeptide.com This mild cleavage allows for the synthesis of fully protected peptide amides, which are valuable intermediates for fragment condensation strategies in the synthesis of long or complex peptides. google.comiris-biotech.deiris-biotech.de

Another significant point of comparison is steric hindrance. The Sieber linker is considered less sterically bulky than the Rink Amide linker. rapp-polymere.combiotage.comiris-biotech.de This structural difference can be advantageous when coupling sterically hindered amino acids to the resin. rapp-polymere.combiotage.com

The Ramage resin, featuring a tricyclic dibenzocycloheptadiene linker, offers an alternative to the more common Rink Amide resin. iris-biotech.desunresinlifesciences.com A key feature of the Ramage linker is its rigid, three-circular structure, which is designed to prevent fragmentation of the linker during acid cleavage. iris-biotech.de This fragmentation can be a source of impurities in syntheses using the open-structure Rink Amide linker. iris-biotech.de Consequently, Ramage resin is reported to deliver peptides with higher purity. iris-biotech.de While standard cleavage from Ramage resin uses 50-95% TFA, it is more acid-sensitive than Rink Amide, and cleavage can be achieved with as low as 3% TFA, which allows for the preparation of some acid-sensitive or protected peptides. iris-biotech.desunresinlifesciences.com However, Sieber resin is even more acid-labile, cleavable with just 1% TFA, making it the preferred choice for synthesizing fully protected peptide amides. iris-biotech.deoup.com Ramage resin is often recommended for peptides with C-terminal residues like Phenylalanine, Tyrosine, and Isoleucine. iris-biotech.desunresinlifesciences.com

ResinLinker TypeTypical Cleavage ConditionPrimary ProductKey Feature
Fmoc-Sieber-PSXanthenyl1-5% TFA in DCMProtected Peptide AmideHyper acid-sensitive; low steric hindrance. google.comrapp-polymere.comiris-biotech.de
Rink AmideDimethoxybenzylamine80-95% TFADeprotected Peptide AmideMost common for deprotected amides. google.combiotage.com
PALDimethoxyphenoxy-valeric acid~75% TFADeprotected Peptide AmideMay give cleaner products for long sequences. peptide.comoup.com
RamageDibenzocycloheptadiene3-95% TFADeprotected or Partially Protected Peptide AmideRigid linker structure prevents fragmentation, improving purity. iris-biotech.desunresinlifesciences.com

PAL Resin

Steric Considerations and Loading Efficiency

For instance, in the synthesis of secondary amides, the less hindered nature of the Sieber resin has been shown to be particularly advantageous. iris-biotech.depeptide.com Conversely, highly hindered resins like 2-chlorotrityl (2-CTC) resin are known to inhibit side reactions like diketopiperazine formation, which is common for C-terminal proline, but their bulk can also affect loading. mesalabs.comalmacgroup.com The choice of resin must therefore balance the need for high loading capacity with the mitigation of sequence-dependent side reactions. Low-loading resins are often preferred for long or difficult sequences to minimize peptide aggregation by increasing the space between growing chains. iris-biotech.de

Resin FeatureImpact on Loading and SynthesisSupporting Evidence
Low Steric Hindrance (Sieber Resin)Allows for higher loading efficiency, especially with bulky amino acids and for synthesizing secondary amides.The Sieber linker is less sterically hindered than the Rink handle, allowing bulky building blocks to be attached more easily and with higher yields. rapp-polymere.comiris-biotech.de
High Steric Hindrance (e.g., 2-CTC Resin)Can inhibit side reactions like diketopiperazine formation but may present challenges for loading.The steric bulk of 2-CTC resin inhibits diketopiperazine (DKP) formation. almacgroup.com
Resin Loading Level (High vs. Low)Low-loading resins are beneficial for long/difficult sequences to prevent aggregation. High-loading resins are used for larger scale production of shorter peptides.For long or difficult sequences, it is often beneficial to choose a resin with low substitution to avoid side-reactions or interchain entanglements. iris-biotech.de

Impact on Peptide Purity and Yield

The choice of resin directly correlates with the purity and yield of the crude peptide. The structural integrity of the linker during synthesis and cleavage is paramount. The Ramage resin, for example, was specifically designed with a rigid backbone to prevent linker fragmentation during TFA cleavage, a problem that can occur with the more flexible Rink Amide linker and lead to impurities. iris-biotech.de This often results in higher purity peptides from Ramage resin. iris-biotech.de

This compound has been shown to result in higher percentage yields in the synthesis of various peptides, from short 5-amino acid sequences to longer 30-amino acid chains, when compared to Rink Amide resin. google.com One study demonstrated that for a specific difficult peptide, synthesis on a Rink-type resin resulted in a 90% yield of the crude product, whereas the same synthesis on a Sieber-PS resin yielded only 40% with a broad spectrum of impurities. google.com This highlights that while Sieber resin can provide high yields, its suitability is highly sequence-dependent, and for certain "difficult sequences," other resins might offer superior purity. google.comgoogle.com The extreme acid lability of the Sieber resin, while advantageous for creating protected fragments, may also lead to premature cleavage or instability if not handled under strictly controlled, anhydrous conditions.

Suitability for Diverse Peptide Sequences

The versatility of a resin is determined by its performance across a wide range of peptide sequences, including those known to be synthetically challenging.

Protected Fragments: The standout feature of this compound is its suitability for synthesizing fully protected peptide amides. google.comiris-biotech.de This is crucial for convergent synthesis strategies, where large peptides are assembled from smaller, purified, protected fragments. This approach can overcome problems associated with aggregation and low coupling efficiencies in the linear synthesis of long peptides. iris-biotech.deiris-biotech.de

Sterically Hindered Peptides: Due to its lower steric hindrance, Sieber resin is a good option for peptides containing bulky amino acids at or near the C-terminus. biotage.com

Advancements and Innovations Utilizing Fmoc Sieber Ps Resin

Development of N-Alkylated Resin Linkers

The modification of the resin linker itself represents a key innovation, enabling the direct synthesis of peptides with C-terminal N-alkyl amides. This is particularly useful for producing peptidomimetics with improved stability or altered biological activity.

A practical and direct strategy for producing peptides with a C-terminal N-methylamide involves the N-methylation of the Fmoc-Sieber-PS resin linker prior to peptide assembly. nih.govsemanticscholar.org This modification is achieved through an efficient four-step procedure that is fully compatible with standard Fmoc-based SPPS protocols. nih.gov The process begins with the removal of the linker's Fmoc group using piperidine (B6355638). nih.gov The exposed primary amine is then protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. nih.gov This is followed by methylation of the resulting sulfonamide under Mitsunobu conditions. The final step involves the removal of the o-NBS protecting group with a cocktail containing hydrazine, yielding a secondary amine on the resin ready for the coupling of the first amino acid. nih.gov This method allows for the synthesis of C-terminally N-methylated peptides, which are cleaved from the resin under mild acidic conditions (e.g., 7-10% TFA in DCM) that preserve other sensitive functionalities, such as O-glycosidic bonds. nih.gov

Table 1: On-Resin N-Methylation Protocol for this compound nih.gov

StepDescriptionReagents & Conditions
1Fmoc Deprotection20% piperidine in DMF, 3 x 10 min shaking at room temperature.
2o-NBS Protectiono-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and sym-collidine in NMP, shaken for 2 hours at room temperature (repeated).
3N-MethylationTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and Methanol (MeOH) in THF/DCM, shaken overnight at room temperature.
4o-NBS DeprotectionMercaptoethanol and DBU in NMP, shaken for 2 x 5 minutes at room temperature.

Application in Complex Molecule Synthesis

The mild cleavage conditions associated with the this compound make it an ideal solid support for the synthesis of intricate molecules that are sensitive to the harsh reagents, like hydrofluoric acid, used in other SPPS strategies. issuu.comissuu.com This has expanded the scope of solid-phase synthesis to include delicate structures like peptidomimetics and glycopeptides.

This compound has been successfully employed in the solid-phase synthesis of "mixed" peptidomimetics, which incorporate non-standard moieties like aza-amino acids alongside natural α-amino acids. uni-regensburg.de For instance, it has been used in the manual solid-phase synthesis of aza-peptide analogues of Neuropeptide Y (NPY) receptor ligands. acs.org The synthesis of these complex structures can present unique challenges; for example, the coupling of an amino acid to a resin-bound aza-amino acid can be inefficient. acs.org Research has shown that standard coupling reagents like HBTU/HOBt may result in low product formation, whereas more effective coupling was achieved using reagents like HATU or by converting the amino acid into its acyl chloride form. acs.org

Table 2: Coupling Efficiency for Aza-Peptide Synthesis on Solid Support acs.org

Coupling Reagent/MethodSolventObserved Coupling Efficiency
HBTU/HOBtDMF~5-10%
Fmoc-Ala-OSuNot Specified~5-10%
HATUNot Specified~50%
Acyl chloride (via Triphosgene)THF>50%
Acyl chloride (via Triphosgene)CH₂Cl₂Minor amounts

The synthesis of glycopeptides is a significant challenge due to the fragile nature of the O-glycosidic bond, which can be easily cleaved under strong acidic conditions. nih.gov The this compound is particularly advantageous in this context because it permits the cleavage of the finished peptide from the support using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov This property was exploited in the synthesis of short analogues of antifreeze glycopeptides (AFGP). nih.govbeilstein-journals.org In this work, glycosylated threonine building blocks were successfully incorporated into peptide sequences built upon a pre-methylated this compound, demonstrating the resin's utility in creating complex, modified biomolecules. nih.govbeilstein-journals.org

Peptidomimetics and Non-Peptide Scaffolds

Strategies for On-Resin Cyclization

On-resin cyclization is often preferred over solution-phase methods as it can minimize intermolecular side reactions and simplify purification. acs.orgsumitbiomedical.com The this compound has been utilized in several on-resin macrocyclization strategies. acs.orgresearchgate.net Studies comparing on-resin and in-solution cyclization have found that the on-resin approach can lead to higher yields and purities of the final cyclic peptide. acs.org

Different innovative cyclization tactics have been developed using this resin. One approach involves a head-to-side-chain cyclization, where the peptide's N-terminus is linked to an amino acid side chain within the sequence. acs.org This has been demonstrated in the synthesis of cyclic NPY receptor ligands using a flexible Nω-carbamoylated arginine building block on an this compound. acs.org Another novel strategy is the N-terminus to arginine side-chain cyclization, which was applied to generate a series of potent, cyclic oligopeptidic Y4 receptor ligands. researchgate.net This method, performed on this compound, led to partial agonists with up to a 60-fold increase in Y4R affinity compared to their linear precursors. researchgate.net

Challenges and Mitigation Strategies in Fmoc Sieber Ps Resin Application

Potential for Side Reactions during Synthesis

Several side reactions can occur during the synthesis process on Fmoc-Sieber-PS resin, potentially leading to impurities and reduced yield. One significant issue is diketopiperazine (DKP) formation, particularly with C-terminal proline or glycine (B1666218) residues. This intramolecular cyclization can lead to the cleavage of the dipeptide from the resin. sigmaaldrich.comiris-biotech.de The use of trityl-based resins can help mitigate this issue due to the steric hindrance provided by the linker. sigmaaldrich.com

Another common side reaction is aspartimide formation when aspartic acid is present in the peptide sequence. iris-biotech.deresearchgate.net This occurs under the basic conditions used for Fmoc deprotection and can lead to racemization and the formation of β-peptides. iris-biotech.de The use of bulky side-chain protecting groups on the aspartate residue can minimize this reaction. iris-biotech.de

In peptides containing tryptophan, the indole (B1671886) side chain can be modified by reactive cationic species generated during synthesis and cleavage. sigmaaldrich.com Employing Fmoc-Trp(Boc)-OH is a recommended strategy to prevent such modifications. sigmaaldrich.com Additionally, the formation of 3-(1-piperidinyl)alanine is a known side reaction when synthesizing peptides with a C-terminal cysteine, which can be minimized by using a trityl-protected cysteine. iris-biotech.de Methionine residues are also susceptible to oxidation to the sulfoxide, a reaction that can often be reversed during the final workup. iris-biotech.de

Optimization of Reaction Conditions

To address the challenges posed by potential side reactions and to ensure high-purity products, the optimization of reaction conditions is paramount. This involves careful selection of solvents, washing procedures, and coupling reagents.

The choice of solvent is critical in SPPS as it affects resin swelling, reagent solubility, and reaction kinetics. csic.esbiosynth.com Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are traditionally used solvents. csic.esgoogle.com Polystyrene-based resins like Fmoc-Sieber-PS swell well in DCM. sigmaaldrich.com It is crucial to pre-swell the resin adequately, typically for about an hour, to ensure that the reactive sites are accessible. sigmaaldrich.com

Thorough washing of the resin between synthetic steps is essential to remove excess reagents and byproducts, which could otherwise interfere with subsequent reactions. peptide.com A typical wash procedure involves multiple cycles with DMF. google.com Inadequate washing, especially with the non-volatile DMF, can leave residual base, which may inhibit the acidic cleavage step. sigmaaldrich.com Therefore, a comprehensive washing protocol, often concluding with a volatile solvent like DCM, is recommended before cleavage. sigmaaldrich.com

Recent research has focused on greener solvent alternatives to replace hazardous solvents like DMF and DCM. researchgate.netnih.gov Solvents such as p-xylene (B151628) and toluene (B28343) have been investigated as greener options for the cleavage of protected peptide amides from Sieber amide resin. researchgate.netnih.gov

The selection of an appropriate coupling reagent is vital for efficient amide bond formation. A variety of reagents are available, each with its own advantages and specific applications. For standard couplings on Sieber amide resin, reagents like HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or TBTU/HOBt (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate/1-Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are commonly used. google.comsigmaaldrich.com

For sterically hindered couplings or challenging sequences, more potent activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed. sigmaaldrich.comsigmaaldrich.com The use of HATU with DIPEA is recommended for attaching the first amino acid to a hindered resin-bound secondary amine. sigmaaldrich.com Some protocols suggest using PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for coupling, particularly at low temperatures. sigmaaldrich.com

The choice of coupling reagent can also influence the extent of side reactions. For instance, in some cases, using Fmoc-amino acid-OPfp esters with HOBt can be beneficial, especially for residues like glycine. sigmaaldrich.com

Table 1: Common Coupling Reagents for this compound

Coupling Reagent Common Additive(s) Base Typical Application
HCTU - DIPEA Standard couplings google.com
TBTU HOBt DIPEA Standard couplings google.com
HATU - DIPEA Hindered couplings, first residue attachment sigmaaldrich.comsigmaaldrich.com
DIC (DIPCDI) HOBt - Standard couplings sigmaaldrich.com

Solvent Selection and Wash Procedures

Monitoring of Reaction Progress

Monitoring the completion of coupling and deprotection steps is crucial for the success of SPPS. researchgate.net Several qualitative and quantitative methods are available. The Kaiser test, or ninhydrin (B49086) test, is a widely used qualitative method to detect the presence of free primary amines on the resin after a coupling reaction. researchgate.netresearchgate.net A positive result (blue color) indicates an incomplete coupling, necessitating a second coupling step.

For Fmoc deprotection, the progress can be monitored spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct that is released. issuu.com This allows for a quantitative assessment of the deprotection step.

In more advanced applications, high-resolution magic angle spinning (HR-MAS) NMR spectroscopy has been used to monitor the synthesis of complex molecules on Sieber amide resin. researchgate.net This non-destructive technique allows for the direct observation of the resin-bound species, providing detailed structural information without the need to cleave the product from the resin. researchgate.net This is particularly useful for optimizing reaction conditions and identifying potential issues during the synthesis of complex glycopeptides. researchgate.net

Q & A

What is the role of Fmoc-Sieber-PS resin in solid-phase peptide synthesis (SPPS), and how does it differ from other resins?

This compound is specialized for introducing C-terminal modifications (e.g., methylamide groups) during SPPS. Unlike traditional resins requiring harsh cleavage conditions (e.g., HF or strong acids), Sieber resin enables cleavage under mild acidic conditions (3% TFA in DCM), preserving sensitive functional groups like O-glycosidic bonds or thiols . This makes it ideal for synthesizing glycopeptides or peptides with post-translational modifications .

What is a standard protocol for peptide synthesis using this compound?

A typical workflow includes:

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (3 × 10 min) to remove the Fmoc group .
  • Coupling : Use pre-activated amino acids (e.g., HBTU/HOBt) in DMF for 1–2 hours, followed by washing with DMF and DCM .
  • Modification : For C-terminal methylamide, N-methylate the resin post-deprotection using o-NBS-Cl and sym-collidine in NMP .
  • Cleavage : Apply 3% TFA in DCM to release the peptide while retaining side-chain protecting groups .
    Purification via preparative HPLC (gradient: MeCN/0.1% TFA) ensures ≥95% purity .

What are the key advantages of using this compound in glycopeptide synthesis?

The resin’s mild cleavage conditions prevent degradation of labile glycosidic bonds, enabling synthesis of antifreeze glycopeptides (AFGP) and glycosylated threonine analogs . Additionally, its compatibility with automated SPPS workflows reduces post-cleavage purification steps, improving yield and efficiency .

How can researchers optimize coupling efficiency when using this compound?

Coupling efficiency depends on:

  • Solvent Choice : NMP enhances swelling and accessibility compared to DMF .
  • Activators : HATU or COMU may improve activation for sterically hindered amino acids .
  • Temperature : Elevated temperatures (40–50°C) can accelerate coupling for slow-reacting residues .
    Monitor efficiency via Kaiser tests or LC-MS after each coupling step .

How should researchers address incomplete Fmoc deprotection during synthesis?

Incomplete deprotection often arises from residual piperidine or resin aging. Solutions include:

  • Extended Deprotection : Increase piperidine exposure to 15–20 min per cycle .
  • Resin Quality Control : Pre-swell the resin in DMF and verify loading capacity via elemental analysis .
  • Alternative Bases : Use DBU/piperidine mixtures for stubborn Fmoc groups .

What strategies preserve functional groups (e.g., thiols or catechols) during synthesis with this compound?

Sieber resin retains side-chain protections (e.g., Dpm for Cys, Boc for Lys) post-cleavage. For thiol-containing peptides:

  • Use Fmoc-L-Cys(Dpm)-OH during synthesis to prevent oxidation .
  • Cleave with 3% TFA to retain Dpm protection, enabling downstream click chemistry without side reactions .

How can this compound be integrated with click chemistry for peptide conjugates?

After synthesizing alkynyl-derivatized peptides on Sieber resin, perform CuAAC (copper-catalyzed azide-alkyne cycloaddition) post-cleavage. For example:

  • Synthesize azido-galactose building blocks on-resin .
  • Cleave and conjugate with alkynyl probes (e.g., fluorescent tags) in solution phase .
    Characterize conjugates via HRMS and 2D NMR to confirm regioselectivity .

What analytical methods validate the success of this compound-based syntheses?

  • Purity : RP-HPLC with UV detection (220 nm) and C18 columns .
  • Structure : HR-ESI-MS for molecular weight confirmation and ¹H/¹³C NMR for stereochemical analysis .
  • Functional Integrity : Circular dichroism (CD) for secondary structure assessment in glycopeptides .

How can researchers resolve inconsistencies in peptide yield or purity with this compound?

  • Stepwise Analysis : Use LC-MS after each coupling to identify incomplete reactions .
  • Solvent Compatibility : Ensure DCM or NMP is free from water to prevent premature cleavage .
  • Resin Storage : Store resin under argon at –20°C to prevent oxidation or moisture uptake .

What novel applications of this compound are emerging in peptide research?

Recent studies highlight its use in:

  • AFGP Analogues : Synthesizing antifreeze glycopeptides to study ice-recrystallization inhibition .
  • LYTAC Conjugates : Developing GalNAc-LYTACs for targeted protein degradation via lysosomal trafficking .
  • Multivalent Peptides : Constructing peptide-dendrimer hybrids for drug delivery .

Methodological Notes

  • Basic Questions (1–3) : Focus on foundational synthesis protocols and resin advantages.
  • Advanced Questions (4–10) : Address optimization, troubleshooting, and cutting-edge applications.
  • References : Exclude commercial sources (e.g., benchchem.com ) per guidelines, prioritizing peer-reviewed syntheses and analytical validations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.